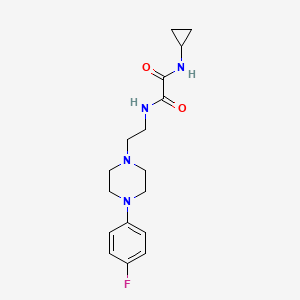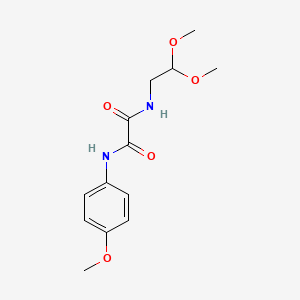
2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide" is a structurally complex molecule that may be related to the family of acetamide derivatives. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activity, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives is detailed in the first paper, where a linear synthesis approach is used to create novel 2-chloro N-aryl substituted acetamide derivatives. These compounds are synthesized and then characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . While the exact synthesis of the compound is not described, the methods used for these related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The first paper does not provide specific details on the molecular structure analysis of the synthesized compounds beyond their characterization techniques . However, these techniques are typically used to confirm the structure of synthesized compounds, suggesting that a similar approach would be used to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives are not explicitly detailed in the provided papers. However, the synthesis process generally involves the formation of amide bonds and the introduction of various substituents to the acetamide backbone . The second paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which involves exploring variants in N-acyl, N-alkyl, and amino functions . This suggests that the synthesis of the compound would also involve careful consideration of the substituents and their impact on the chemical properties of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their structure. The first paper reports the cytotoxicity of the synthesized compounds on various human leukemic cell lines, providing IC50 and CC50 values, which are important indicators of the compounds' biological activity . The second paper describes the biological evaluation of synthesized compounds as opioid kappa agonists, with some compounds exhibiting potent analgesic effects in a mouse model . These studies suggest that the physical and chemical properties of the compound would also need to be evaluated in terms of its biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Compounds with similar structural features have been synthesized for use as radioligands in Positron Emission Tomography (PET) imaging. For example, Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the importance of specific structural motifs for binding affinity and selectivity in radiotracer development (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Anticancer Activity
Modifications to similar chemical structures have shown remarkable anticancer effects. Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety, demonstrating potent antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer therapy (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Antimicrobial and Anti-Inflammatory Agents
Compounds with structural similarities have also been explored for their antimicrobial and anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives with potent anti-inflammatory activity, indicating the relevance of such compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Insecticidal Activity
Fadda et al. (2017) discussed the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety, demonstrating the potential of structurally similar compounds in agricultural applications, such as pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2S/c1-28-13-5-6-18(28)14-21-26-27-23(29(21)17-11-9-16(24)10-12-17)32-15-22(30)25-19-7-3-4-8-20(19)31-2/h3-13H,14-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUPZSCBBKRSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)


![3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2552086.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2552087.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)


![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2552093.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)
![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)